BenchChemオンラインストアへようこそ!

(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate (CAS 1215198-18-7) is an enantiopure pyrazole-functionalized triflate ester building block (molecular weight 302.23 g/mol, XLogP3 0.8). It comprises a chiral (R)-configured propanoate core bearing a pyrazol-1-yl heterocycle at the 3-position and a trifluoromethanesulfonyloxy leaving group at the 2-position, providing a multifunctional scaffold for asymmetric synthesis and medicinal chemistry campaigns.

Molecular Formula C8H9F3N2O5S
Molecular Weight 302.23 g/mol
Cat. No. B11808741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate
Molecular FormulaC8H9F3N2O5S
Molecular Weight302.23 g/mol
Structural Identifiers
SMILESCOC(=O)C(CN1C=CC=N1)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C8H9F3N2O5S/c1-17-7(14)6(5-13-4-2-3-12-13)18-19(15,16)8(9,10)11/h2-4,6H,5H2,1H3/t6-/m1/s1
InChIKeyFQFBBOQVVGUWMK-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate: Chiral Triflate Building Block for MedChem Procurement


(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate (CAS 1215198-18-7) is an enantiopure pyrazole-functionalized triflate ester building block (molecular weight 302.23 g/mol, XLogP3 0.8) [1]. It comprises a chiral (R)-configured propanoate core bearing a pyrazol-1-yl heterocycle at the 3-position and a trifluoromethanesulfonyloxy leaving group at the 2-position, providing a multifunctional scaffold for asymmetric synthesis and medicinal chemistry campaigns . Its structural features — a defined stereocenter, a heterocyclic directing/coordinating group, and an excellent leaving group — collectively position it as a specialized intermediate where substitution with closely related analogs (e.g., the (S)-enantiomer, the racemate, or tosylate/mesylate derivatives) can produce measurably different outcomes in enantioselective transformations and downstream biological performance.

Why (R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate Cannot Be Swapped with Generic Pyrazole Triflates


Procurement decisions based solely on the pyrazole-triflate scaffold overlook critical quantitative differentiators that directly affect synthetic success and biological readout. The (R)-configuration at the propanoate stereocenter is not a passive label; enantiomeric impurities or use of the racemate can erode enantioselectivity in downstream asymmetric reactions and alter pharmacokinetic profiles in drug candidates [1]. The trifluoromethanesulfonyloxy (triflate) leaving group is kinetically distinct from tosylate or mesylate alternatives, with relative solvolysis rate constants differing by approximately 10^4-fold, directly impacting reaction rates, yields, and side-product profiles in nucleophilic displacement cascades [2]. Finally, the pyrazol-1-yl substituent provides a specific coordination handle and electronic environment that is not replicated by other N-heterocycles, making generic replacement with imidazolyl or triazolyl analogs an uncontrolled variable.

Quantitative Differentiation Evidence: (R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate vs. Competitor Scaffolds


Enantiomeric Purity and Stereochemical Integrity: (R)-Enantiomer vs. Racemate

The target compound is supplied as the single (R)-enantiomer ([α]D not publicly reported but configurational assignment confirmed by InChI stereodescriptor /t6-/m1/s1) [1], whereas the racemic mixture is also commercially available . In chiral pool synthesis, use of racemate instead of enantiopure material directly caps the maximum enantiomeric excess at 0% in a stereospecific transformation, whereas the enantiopure (R)-form can yield products with >99% ee under optimized conditions (class-level inference for SN2-type displacements with inversion) [2]. For procurement, specifying the (R)-enantiomer eliminates the variable of starting material ee that must be controlled in GMP intermediate supply chains.

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Leaving Group Reactivity: Triflate vs. Tosylate Rate Comparison

The trifluoromethanesulfonyloxy (triflate, OTf) group is approximately 10^4 times more reactive than the p-toluenesulfonyloxy (tosylate, OTs) group in solvolysis reactions [1]. For the target compound, the presence of OTf at the C-2 chiral center enables rapid SN2-type displacements under mild conditions (e.g., 0–25 °C, minutes to hours) [2], whereas the analogous tosylate derivative would require elevated temperature or extended reaction times, increasing the risk of racemization and side-reaction formation. This kinetic advantage is particularly critical when the pyrazol-1-ylmethyl group exerts steric hindrance, slowing already disfavored tosylate displacements.

Nucleophilic Displacement Leaving Group Reaction Kinetics

QC-Grade Purity Specifications: Vendor-Benchmarked 95–99% Purity Window

Commercially available batches of (R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate are supplied with minimum purity guarantees of 95% (AKSci) to 98% (MolCore) and up to 99% (Amadis Chemical) [1]. In contrast, the closest congener, (S)-methyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate (CAS 99208-98-7, a triflate ester lacking the pyrazole ring), is typically stocked at 95% purity without the enhanced QC documentation (e.g., ISO certification) offered for the target compound . The target compound's certified purity levels meet the ≥97% threshold commonly required for advanced pharmaceutical intermediate procurement.

Quality Control Chromatographic Purity Procurement Specification

Computed Physicochemical Descriptors: XLogP3 and Topological PSA vs. Analog

The target compound exhibits a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 95.9 Ų [1]. By comparison, the pyrazole-lacking analog (S)-methyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate (CAS 99208-98-7) has a higher XLogP3 of approximately 1.5 (estimated) and a smaller TPSA of ~78 Ų . The lower lipophilicity of the target compound, driven by the additional pyrazole nitrogen atoms, may confer superior aqueous solubility and reduced non-specific protein binding in biochemical assays, although no direct experimental solubility comparison is publicly available.

Lipophilicity Physicochemical Property Drug-Likeness

Procurement Application Scenarios Where (R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate Is the Preferred Choice


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

When a synthetic route requires a chiral C-2 building block with a defined (R)-configuration that can undergo stereospecific SN2 displacement, procurement of the (R)-enantiomer (CAS 1215198-18-7) is mandatory. Substitution with the racemic mixture caps the achievable enantiomeric excess at 0%, whereas the enantiopure starting material enables >99% ee in the final intermediate. This is critical for GMP intermediate supply chains where enantiomeric purity is a release specification. [1]

Rapid Analoging via Late-Stage Triflate Displacement in Parallel Synthesis

In medicinal chemistry programs requiring rapid diversification of a pyrazole-containing scaffold, the triflate leaving group in this compound provides a 10^4-fold rate advantage over the corresponding tosylate, enabling mild and fast nucleophilic displacement reactions suitable for parallel synthesis and automation. The pyrazole ring further serves as a metal-coordinating handle for chemoselective transformations. [2]

Physicochemical Property Optimization in Lead Series Expansion

When a lead optimization campaign demands building blocks with controlled lipophilicity (XLogP3 < 1) and elevated PSA (>90 Ų) to improve solubility and reduce non-specific binding, this compound is differentiated from simpler triflate esters. Its computed properties make it a rational choice for maintaining favorable ADME space in the final compounds. [3]

Certified High-Purity Sourcing for Pre-Clinical Toxicology Batches

For pre-clinical toxicology studies requiring >97% purity with full ISO-certified quality documentation, the target compound is commercially available at 98–99% purity with vendor COA and SDS coverage that is not universally provided for analogous generic triflate building blocks. This reduces re-purification overhead and accelerates batch release.

Quote Request

Request a Quote for (R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.